molecular formula C5H6IN3 B186500 5-Iodo-6-methylpyrimidin-4-amine CAS No. 83410-18-8

5-Iodo-6-methylpyrimidin-4-amine

Cat. No. B186500
CAS RN: 83410-18-8
M. Wt: 235.03 g/mol
InChI Key: SRJWVTJTDKPYHH-UHFFFAOYSA-N
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Description

5-Iodo-6-methylpyrimidin-4-amine is a chemical compound with the molecular formula C5H6IN3 . It has a molecular weight of 235.03 g/mol . The IUPAC name for this compound is 5-iodo-6-methylpyrimidin-4-amine . The compound is used for research and development purposes .


Molecular Structure Analysis

The InChI code for 5-Iodo-6-methylpyrimidin-4-amine is InChI=1S/C5H6IN3/c1-3-4 (6)5 (7)9-2-8-3/h2H,1H3, (H2,7,8,9) . The Canonical SMILES for this compound is CC1=C (C (=NC=N1)N)I .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Iodo-6-methylpyrimidin-4-amine include a molecular weight of 235.03 g/mol . The compound has a XLogP3-AA value of 0.9 , indicating its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 51.8 Ų and a complexity of 98.2 .

Scientific Research Applications

Halogen Bonding Studies

5-Iodo-6-methylpyrimidin-4-amine has been studied for its role in halogen bonding interactions. For instance, the binding mode of a related compound (PA-1) was investigated using X-ray crystallography, DFT calculation, and molecular docking approaches. This study highlighted the importance of the 5-iodo-1,2,3-triazole and benzene ring in biological activities and confirmed the possibility of iodine atoms participating in halogen bonding, which could be useful for optimizing inhibitors and antifungal compounds (He et al., 2020).

Regioselective Displacement Reactions

Research has been conducted on the regioselective displacement reactions of similar compounds, like 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, leading to the formation of various pyrimidin-4-amines. These studies include X-ray crystallography analysis to understand the reaction products and their crystal structures (Doulah et al., 2014).

Synthesis of Thiazolo[4,5-d]Pyrimidine Derivatives

The reaction of 4-amino-5-bromo-2-substituted-aminopyrimidines with isothiocyanates, forming new thiazolo[4,5-d]pyrimidine derivatives, has been explored. These derivatives are produced from reactions involving similar compounds like 5-bromo-2,4-dichloro-6-methylpyrimidine (Bakavoli et al., 2006).

Amination Reactions

Studies on the amination of dibromopyridines with potassium amide in liquid ammonia have been conducted, which include the formation of compounds like 4-amino-2-methylpyrimidine. These studies provide insights into the mechanisms of amination reactions and the influence of various substituents (Streef & Hertog, 2010).

properties

IUPAC Name

5-iodo-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3/c1-3-4(6)5(7)9-2-8-3/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJWVTJTDKPYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346934
Record name 5-Iodo-6-methyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-6-methylpyrimidin-4-amine

CAS RN

83410-18-8
Record name 5-Iodo-6-methyl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Mao, W Zhu, X Kong, Z Wang, H **e, J Ding… - Bioorganic & medicinal …, 2013 - Elsevier
… was diluted with water (150 mL) and the resulting solid was filtered, washed with water and dried to give N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-5-iodo-6-methylpyrimidin-4-amine …
Number of citations: 34 www.sciencedirect.com

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